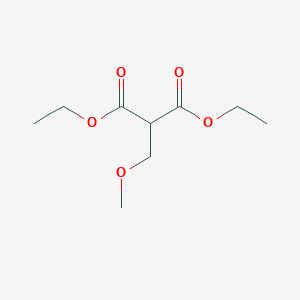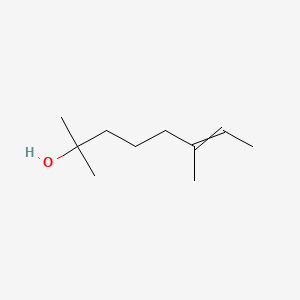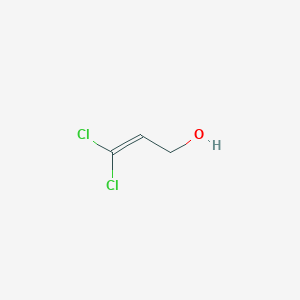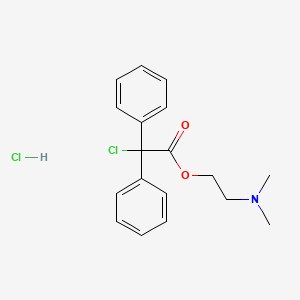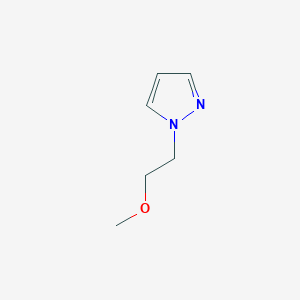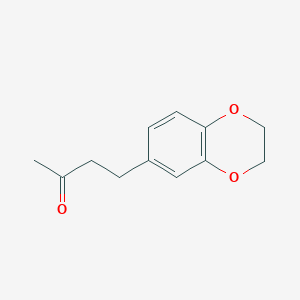
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one
説明
“4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one” is a chemical compound that has been studied for its antibacterial properties . It is a benzodioxine and its molecular weight is 206.24 .
Synthesis Analysis
This compound has been synthesized in studies aiming to create new antibacterial agents . The synthesis process involved combining sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3 . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that the compound has been used in the synthesis of new antibacterial compounds .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .科学的研究の応用
Medicinal Substances and Bioactive Natural Compounds
Chiral motifs of 2,3-dihydro-1,4 benzodioxane, which is a part of the structure of “4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one”, are extensively utilized in diverse medicinal substances and bioactive natural compounds . Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin .
Enzymatic Synthesis
This compound has been used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B . This research may provide us with a new strategy for enzyme evolution .
Antibacterial Agent
“4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one” has shown potential as an antibacterial agent. It was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth .
Inhibition of Cholinestrases and Lipoxygenase Enzymes
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Synthesis of 2,3-dihydro-1,4-benzoxathiine Derivatives
This compound has been applied in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives .
Central Nervous System Depressants and Antipsychotic Agents
1,4-benzoxazine and 1,4-benzodioxin derivatives, which include “4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one”, are known to be central nervous system depressants and antipsychotic agents .
Calcium Antagonists and Diuretic Agents
These compounds are also known to act as calcium antagonists and diuretic agents .
Potential Drugs for Treating Neurodegenerative, Inflammatory, Autoimmune, Cardiovascular and Diabetic Disorders
Some of these compounds have shown potential as drugs for treating neurodegenerative, inflammatory, autoimmune, cardiovascular and diabetic disorders .
Safety and Hazards
作用機序
Target of Action
It has been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
It is hypothesized that the compound interacts with its targets, possibly binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can lead to an increase in acetylcholine levels. Lipoxygenases are involved in the metabolism of arachidonic acid, a key player in the inflammatory response .
Pharmacokinetics
Its physical properties such as a boiling point of 76-78°c and a molecular weight of 222.24 suggest that it may have good bioavailability.
Result of Action
The compound’s action results in the inhibition of cholinesterases and lipoxygenase enzymes, potentially leading to increased levels of acetylcholine and altered arachidonic acid metabolism . This could have various effects at the molecular and cellular levels, depending on the specific context.
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEXWKZOUGAVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306271 | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
CAS RN |
30830-56-9 | |
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30830-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 174845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030830569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC174845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





